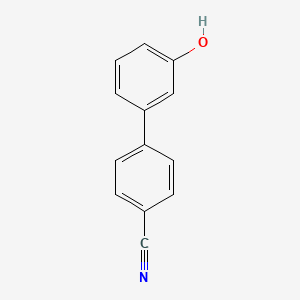

4-(3-Hydroxyphenyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCMNMIPSJWQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407245 | |

| Record name | 4-(3-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486455-27-0 | |

| Record name | 4-(3-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 486455-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Aspects and Research Trajectories of 4 3 Hydroxyphenyl Benzonitrile

Contextualization within Benzonitrile (B105546) and Hydroxyphenyl Chemistry

4-(3-Hydroxyphenyl)benzonitrile is a bifunctional organic compound that incorporates two key chemical moieties: a benzonitrile group and a hydroxyphenyl group, linked together by a biphenyl (B1667301) scaffold. The chemical nature of this molecule is dictated by the interplay of these components.

The benzonitrile unit consists of a benzene (B151609) ring substituted with a nitrile (-C≡N) group. The nitrile group is a strong electron-withdrawing group, which deactivates the benzene ring to which it is attached towards electrophilic substitution. It is a versatile functional group in organic synthesis, serving as a precursor for various other functionalities such as amines, carboxylic acids, and tetrazoles. researchgate.net Benzonitrile and its derivatives are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties. researchgate.net

The hydroxyphenyl group, a phenol (B47542) derivative, consists of a hydroxyl (-OH) group attached to a benzene ring. In contrast to the nitrile group, the hydroxyl group is an activating, electron-donating group. This functionality makes the phenolic ring susceptible to electrophilic substitution and also allows it to participate in hydrogen bonding, which significantly influences the compound's physical properties like melting point and solubility. Hydroxyphenyl compounds are ubiquitous in nature and are crucial intermediates in industrial chemistry. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 486455-27-0 | C₁₃H₉NO | 195.22 | 160-164 sigmaaldrich.com |

| 3-(4-Hydroxyphenyl)benzonitrile | 154848-44-9 | C₁₃H₉NO | 195.22 | 164-168 sigmaaldrich.com |

| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | -13 |

| Phenol | 108-95-2 | C₆H₆O | 94.11 | 40.5 |

Overview of Scientific Investigations Pertaining to this compound

This compound is primarily documented as a useful research chemical and a building block for the synthesis of more complex molecules. Its bifunctional nature allows for selective chemical modifications at either the hydroxyl or the nitrile group, making it a versatile intermediate in organic synthesis.

Scientific investigations involving this structural motif span various fields, notably medicinal chemistry and materials science. While direct research on this compound itself is specific, the broader class of hydroxyphenyl benzonitriles and related biphenyl structures appears in numerous studies. For instance, derivatives are explored for their potential as biochemical probes and for therapeutic properties. The core structure is found within more complex molecules designed to interact with specific biological targets. An example includes the development of potent menin-MLL inhibitors, where a derivative containing a modified benzonitrile structure demonstrated the importance of extended alkyl chains for target engagement. Furthermore, a related chemical, 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile, is identified as a by-product in the context of the pharmaceutical compound Citalopram. pharmaffiliates.com

In materials science, the rigid biphenyl structure combined with the polar nitrile and hydroxyl groups is of interest. Nitrile compounds are known precursors for tetrazole derivatives and are used in designing noncentrosymmetric bulk materials, which can have unique optical properties. researchgate.net Research on related molecules, such as 4-(4-Hydroxyphenyldiazenyl)benzonitrile, highlights how subtle molecular changes can significantly impact the photo-orientation and supramolecular assembly of materials. researchgate.net The synthesis of hydroquinone (B1673460) derivatives, which are a class of hydroxyphenyl compounds, has been investigated for their importance as intermediates in herbicide synthesis. nih.gov The synthetic routes to create such molecules often involve cross-coupling reactions, and methods for preparing various hydroxybenzonitriles from methoxybenzonitriles have also been developed. google.com

Table 2: Summary of Research Areas for Hydroxyphenyl Benzonitrile Derivatives

| Research Area | Application/Finding | Relevant Compound Class |

|---|---|---|

| Medicinal Chemistry | Building block for complex molecules with potential therapeutic properties. | Hydroxyphenyl benzonitriles |

| Medicinal Chemistry | Investigated as part of high-affinity menin-MLL inhibitors. | Piperidine-substituted benzonitriles |

| Materials Science | Precursors for noncentrosymmetric bulk materials and tetrazoles. researchgate.net | Nitrile compounds |

| Materials Science | Studied for photo-orientation in supramolecular azopolymer complexes. researchgate.net | Azobenzene-containing benzonitriles |

| Agrochemicals | Intermediates in the synthesis of herbicides. nih.gov | Hydroquinone derivatives |

| Organic Synthesis | General intermediates for a variety of functional group transformations. researchgate.netbeilstein-archives.org | Benzonitriles and Phenols |

Strategic Synthesis and Reaction Pathways of 4 3 Hydroxyphenyl Benzonitrile and Its Derivatives

Synthetic Methodologies for 4-(3-Hydroxyphenyl)benzonitrile

The construction of the this compound framework can be achieved through various synthetic strategies, ranging from traditional cross-coupling reactions to more contemporary, energy-efficient methods.

Conventional Synthetic Routes

Conventional methods for synthesizing biphenyl (B1667301) derivatives often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. These methods involve the coupling of an aryl halide or triflate with an organoboron or organozinc reagent, respectively. For the synthesis of this compound, a common approach involves the coupling of a boronic acid derivative of one ring with a halogenated derivative of the other.

Another established route is the demethylation of a methoxy-substituted precursor. For instance, 3,4-dihydroxybenzonitrile (B93048) can be prepared from vanillin, which is first converted to its corresponding nitrile and then undergoes demethylation using a Lewis acid catalyst to yield the dihydroxy product. google.com Similarly, the cleavage of a methoxy (B1213986) ether can be achieved using reagents like sodium 4-methylphenoxide. google.com

The following table provides a summary of conventional synthetic precursors for related hydroxyphenylbenzonitrile compounds.

| Precursor 1 | Precursor 2 | Product | Reference |

| 4-methoxybenzonitrile (B7767037) | sodium 4-methylphenoxide | 4-hydroxybenzonitrile | google.com |

| 3-chloro-4-methoxybenzonitrile | sodium 4-methylphenoxide | 3-chloro-4-hydroxybenzonitrile | google.com |

| 4-methoxy-3-methylbenzonitrile | sodium phenoxide | 4-hydroxy-3-methylbenzonitrile | google.com |

| Vanillin | Hydroxylamine hydrochloride, then Lewis Acid | 3,4-dihydroxybenzonitrile | google.com |

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds and complex molecular architectures. nih.govnih.gov The principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

For the synthesis of biphenyl derivatives and related structures, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For example, the synthesis of novel penicillinoate@copper metal-organic frameworks was achieved using microwave irradiation, highlighting the efficiency of this method in creating complex structures. nih.gov This approach offers a more sustainable and efficient alternative for the synthesis of this compound and its derivatives, potentially reducing energy consumption and reaction times. nih.govmediresonline.org

Functional Group Interconversions and Derivatization Reactions of this compound

The presence of both a hydroxyl and a nitrile group on the this compound scaffold allows for a wide range of selective modifications, opening avenues for the synthesis of a diverse library of derivatives.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for various chemical transformations. Derivatization of this group is a common strategy to modify the properties of the molecule. researchgate.net

Common derivatization reactions for hydroxyl groups include:

Acylation: Reaction with acyl chlorides or anhydrides, such as acetic anhydride, to form esters. nih.gov

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Sulfonation: Reaction with sulfonyl chlorides. researchgate.net

These derivatization techniques can be used to introduce a variety of functional groups, thereby altering the molecule's physical and chemical properties. researchgate.netnih.gov

Reactivity of the Nitrile Moiety

The nitrile group is a valuable functional group in organic synthesis due to its diverse reactivity. libretexts.orglibretexts.orglibretexts.orgchemistrysteps.comopenstax.org The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.orglibretexts.orgopenstax.org

Key reactions of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. libretexts.orgchemistrysteps.comopenstax.orgyoutube.com

Reduction: Reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields primary amines. libretexts.orglibretexts.orgchemistrysteps.comopenstax.org Using a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) can lead to the formation of an aldehyde. chemistrysteps.com

Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones after hydrolysis of the intermediate imine salt. libretexts.orglibretexts.orgopenstax.org

The following table summarizes the products of common reactions involving the nitrile group.

| Reagent | Product | Reference |

| H₃O⁺, heat | Carboxylic Acid | libretexts.orgchemistrysteps.comopenstax.orgyoutube.com |

| OH⁻, H₂O, heat | Carboxylate Salt | chemistrysteps.comyoutube.com |

| 1. LiAlH₄, 2. H₂O | Primary Amine | libretexts.orglibretexts.orgchemistrysteps.comopenstax.org |

| 1. DIBAL-H, 2. H₂O | Aldehyde | chemistrysteps.com |

| 1. RMgX, 2. H₃O⁺ | Ketone | libretexts.orglibretexts.orgopenstax.org |

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgnepjol.infonih.gov The synthesis of Schiff base derivatives of this compound can proceed through the reaction of an amino-functionalized derivative of the parent compound with a suitable carbonyl compound. For example, if the nitrile group is reduced to a primary amine, this amine can then be condensed with an aldehyde or ketone to form a Schiff base. nepjol.info

The characterization of these Schiff base derivatives is crucial to confirm their structure and purity. sciensage.inforesearchgate.netnih.gov Common analytical techniques used for characterization include:

Spectroscopic Methods:

FT-IR Spectroscopy: To identify the characteristic C=N stretching vibration of the imine group. nih.govresearchgate.net

NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. nepjol.inforesearchgate.netnih.gov

UV-Vis Spectroscopy: To study the electronic transitions within the molecule. nih.govnih.gov

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.netnih.gov

The synthesis of Schiff bases from substituted phenols and anilines has been reported, with characterization confirming the formation of the desired imine linkage. researchgate.netresearchgate.net These derivatives often exhibit interesting photophysical properties, such as fluorescence. researchgate.net

Oxidation Reactions and Product Characterization

The presence of a phenolic hydroxyl group makes this compound susceptible to various oxidation reactions. The course of the reaction and the nature of the products are highly dependent on the oxidant used and the reaction conditions. Key potential oxidation pathways include phenolic coupling, quinone formation, and oxidative degradation through hydroxylation and ring cleavage.

Phenolic Coupling and Oligomerization: One of the most common fates of phenols under oxidative conditions is coupling to form dimers and higher-order oligomers. This can be initiated by chemical reagents or enzymes like laccases. mdpi.commdpi.com The reaction proceeds via a phenoxyl radical intermediate, which can couple at various positions on the aromatic rings, leading to a complex mixture of products linked by C-C or C-O bonds. For instance, studies on the enzymatic oxidation of hydroxytyrosol, another phenolic compound, have shown the formation of dimers and trimers. mdpi.com A similar pathway can be postulated for this compound, yielding a range of oligomeric structures.

Quinone and Diphenoquinone Formation: The oxidation of substituted phenols can lead to the formation of quinones or related structures. In the case of biphenyl systems, such as 3,5,3',5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl, oxidation with atmospheric oxygen can yield the corresponding diphenoquinone. researchgate.net While this compound lacks the para-hydroxyl group, oxidation of its hydroxyphenyl ring could potentially lead to highly reactive ortho-quinone intermediates that would likely undergo further reactions. The oxidation of a related compound, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, was found to produce the corresponding iminoquinone. nih.gov

Hydroxylation and Ring Fragmentation: In aqueous-phase photochemical oxidation, phenolic compounds are known to react with hydroxyl radicals (•OH). clearsynth.com Studies on benzene-diols, such as resorcinol (B1680541) (1,3-dihydroxybenzene), which is structurally analogous to the hydroxyphenyl moiety of the target compound, show that the reaction pathway involves initial hydroxylation, followed by functionalization and fragmentation. clearsynth.com This suggests that oxidation of this compound could lead to the introduction of additional hydroxyl groups onto the aromatic rings, increasing the oxygen-to-carbon (O/C) ratio. clearsynth.com Prolonged oxidation can result in the cleavage of the aromatic ring, forming smaller, highly oxygenated aliphatic acids. psu.edu

The characterization of these complex product mixtures often requires advanced analytical techniques. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formulas of the various oxidation products, while spectroscopic methods like NMR are used to elucidate the exact structures of isolated compounds. nih.gov

| Oxidation Pathway | Potential Product Type | Relevant Model Compound(s) | Reference |

|---|---|---|---|

| Phenolic Coupling | Dimers, Trimers, and Oligomers | Hydroxytyrosol, Allylbenzene derivatives | mdpi.commdpi.com |

| Quinone Formation | Diphenoquinones, Quinone-like Intermediates | Substituted Dihydroxybiphenyls | researchgate.net |

| Hydroxylation & Fragmentation | Poly-hydroxylated biphenyls, Ring-opened aliphatic acids | Resorcinol, Alkyl-benzenes | clearsynth.compsu.edu |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these oxidation reactions is key to controlling the product distribution. Most oxidation pathways for phenolic compounds are initiated by the formation of a phenoxyl radical.

Formation of Phenoxyl Radical: The initial step in the oxidation of this compound is the abstraction of a hydrogen atom from the phenolic -OH group to form a phenoxyl radical. This is a one-electron oxidation process. mdpi.com This radical is not localized on the oxygen atom but is delocalized across the aromatic ring through resonance. This delocalization stabilizes the radical and directs subsequent reactions to the ortho and para positions relative to the oxygen atom.

Radical-Mediated Coupling: Once formed, two phenoxyl radicals can couple directly to form C-C or C-O bonds, leading to dimerization and oligomerization. This is a common mechanism in both enzymatic (e.g., laccase-mediated) and chemical oxidation. mdpi.commdpi.com The specific regiochemistry of the coupling is influenced by the steric and electronic effects of the substituents on the aromatic rings.

Photochemical Oxidation Mechanism: In photochemical reactions, oxidation can be initiated by photogenerated reactive species like hydroxyl radicals (•OH). clearsynth.comrsc.org The mechanism does not begin with hydrogen abstraction but rather with the electrophilic addition of the •OH radical to the electron-rich aromatic ring. psu.edu This forms a hydroxycyclohexadienyl radical. In the presence of oxygen, this intermediate is typically converted to a peroxy radical, which can then undergo a series of reactions, including the elimination of a hydroperoxyl radical (HO₂) to yield a hydroxylated product or undergo ring-opening. psu.edu Studies on hydroxybenzoic acids suggest they can act as photosensitizers, potentially producing hydroxylating species that drive the degradation process. rsc.org

| Mechanistic Step | Key Intermediate(s) | Driving Force / Conditions | Reference |

|---|---|---|---|

| Phenoxyl Radical Formation | Phenoxyl Radical | Enzymatic (Laccase, Peroxidase) or Chemical Oxidation | mdpi.com |

| Radical-Radical Coupling | Phenoxyl Radicals | High radical concentration | mdpi.com |

| Electrophilic Addition | Hydroxycyclohexadienyl Radical | Photochemical reactions with •OH | psu.edu |

| Peroxy Radical Formation | Hydroxycyclohexadienyl Peroxy Radical | Reaction of radical intermediate with O₂ | psu.edu |

Advanced Spectroscopic and Structural Characterization of 4 3 Hydroxyphenyl Benzonitrile and Its Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a rapid and non-destructive tool for identifying the functional groups within a molecule. morressier.comamericanpharmaceuticalreview.com These methods probe the discrete vibrational energy levels of chemical bonds, yielding a unique molecular "fingerprint". americanpharmaceuticalreview.com For 4-(3-Hydroxyphenyl)benzonitrile, these spectra are dominated by features arising from its hydroxyl, nitrile, and biphenyl (B1667301) moieties.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides definitive evidence for the presence of key functional groups. The nitrile (C≡N) group is particularly notable, as its vibration is an excellent probe of its local environment. researchgate.netnih.gov

The FT-IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the two aromatic rings.

C≡N Stretch: A sharp and intense absorption, characteristic of the nitrile functional group, typically appears in the 2220–2230 cm⁻¹ range. nih.gov The precise frequency is sensitive to electronic effects from the aromatic system. nih.gov

Aromatic C=C Stretch: A series of absorptions in the 1450–1600 cm⁻¹ region are assigned to the carbon-carbon stretching vibrations within the phenyl rings.

C-O Stretch and O-H Bend: Vibrations corresponding to the C-O stretch and O-H in-plane bend are expected in the fingerprint region, typically between 1260-1390 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C≡N Stretch | 2220 - 2230 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. americanpharmaceuticalreview.com It relies on the inelastic scattering of laser light, and selection rules dictate that non-polar bonds with symmetrical vibrations often produce more intense signals in Raman than in IR spectra.

For this compound, FT-Raman is particularly useful for observing the nitrile and aromatic ring vibrations:

C≡N Stretch: The nitrile stretch gives rise to a very strong and sharp band, often more intense than in the corresponding IR spectrum. morressier.com For analogous compounds, this peak has been observed around 2230 cm⁻¹. researchgate.net

Aromatic Ring Modes: The symmetric "breathing" modes of the phenyl rings, which involve a concerted expansion and contraction of the carbon skeleton, produce strong and characteristic bands in the Raman spectrum, typically around 1000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations can also be observed. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |

| C≡N Stretch | ~2230 | Strong, Sharp |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the complete carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. slu.se

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For this compound, the spectrum displays a complex set of signals in the aromatic region, corresponding to the seven aromatic protons, in addition to a signal for the phenolic proton. Spectroscopic data for the closely related isomer, 3'-hydroxy-biphenyl-4-carbonitrile, shows a complex multiplet between δ 7.55 and 7.60 ppm, along with other distinct signals. rsc.org The hydroxyl proton typically appears as a broad singlet whose chemical shift is sensitive to solvent, concentration, and temperature. slu.se

The assignment of protons in the two distinct aromatic rings is based on their electronic environment. The protons on the benzonitrile (B105546) ring are influenced by the electron-withdrawing nitrile group, while those on the hydroxyphenyl ring are affected by the electron-donating hydroxyl group.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Protons on Benzonitrile Ring | ~7.6 - 7.9 | m | - |

| Protons on Hydroxyphenyl Ring | ~6.8 - 7.4 | m | - |

| Phenolic OH | Variable (e.g., ~5.0-9.0) | br s | - |

Note: The actual spectrum consists of overlapping multiplets. The table provides expected ranges. Specific assignments for 3'-hydroxy-biphenyl-4-carbonitrile have been reported. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The molecule this compound has 13 carbon atoms, but due to symmetry, fewer than 13 signals may be observed.

Key signals in the ¹³C NMR spectrum include:

C-OH Carbon: The carbon atom attached to the hydroxyl group is significantly deshielded and appears far downfield, typically around δ 155-158 ppm.

Aromatic Carbons: The remaining aromatic carbons appear in the typical range of δ 115-145 ppm. The quaternary carbons (those at the biphenyl linkage and the one attached to the nitrile group) are generally weaker in intensity.

Nitrile Carbon (C≡N): The carbon of the nitrile group appears at a characteristic chemical shift, generally in the range of δ 118-120 ppm.

Partial spectral data for the related compound 3'-hydroxy-biphenyl-4-carbonitrile lists signals at δ 143.5, 138.4, 132.3, 128.7, 126.9, 126.4, 125.8, and 108.7 ppm. rsc.org

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |

| C-OH | ~157 |

| Quaternary C (Biphenyl Linkage) | ~143, ~138 |

| Aromatic CH (Benzenitrile Ring) | ~129 - 133 |

| Aromatic CH (Hydroxyphenyl Ring) | ~115 - 130 |

| C-CN (Quaternary) | ~110 - 115 |

| C≡N (Nitrile) | ~119 |

Two-Dimensional (2D) NMR Techniques

While 1D NMR spectra provide essential data, complex molecules with overlapping signals, such as this compound, often require 2D NMR experiments for unambiguous assignment. wikipedia.org These techniques add a second frequency dimension to resolve correlations between nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org A COSY spectrum of this compound would reveal the coupling networks within the benzonitrile ring and the hydroxyphenyl ring separately, allowing for the definitive tracing of proton connectivities within each ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful 2D NMR experiments, as it correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org An HSQC spectrum would allow for the direct and unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for identifying quaternary carbons by their correlation to nearby protons. For this molecule, HMBC would show correlations from protons on one ring to the quaternary carbon of the other ring, confirming the biphenyl linkage.

Though specific 2D spectral data for this exact compound is not detailed in the provided sources, the application of these standard techniques is a routine and essential step in confirming its molecular structure.

Theoretical NMR Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation and conformational analysis of organic molecules. liverpool.ac.uk For compounds like this compound and its analogues, computational methods such as those based on Density Functional Theory (DFT) are frequently employed. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within the DFT framework to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net

These computational models allow for the prediction of proton chemical shifts in various solvents, which can be refined using correction approaches to match experimental data closely. liverpool.ac.uk For instance, studies on related molecules have shown that theoretical computations achieved by the DFT method with the B3LYP functional and a 6-311++G(d,p) basis set can produce results that correlate well with experimental chemical shifts. researchgate.net The accuracy of these predictions can reach a root mean square error (RMSE) of 0.2–0.4 ppm for ¹H shifts. nih.gov Furthermore, theoretical investigations have established a linear correlation between calculated hydrogen bond strength and the predicted ¹H NMR chemical shift, which is particularly relevant for the hydroxyl proton of this compound. nih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of this compound and its analogues are characterized by UV-Vis spectroscopy. The spectra are typically dominated by intense absorption bands in the UV region, arising from π→π* electronic transitions within the biphenyl and benzonitrile chromophores. For benzonitrile itself, absorption maxima are observed in the 270-290 nm range. nist.gov

In analogues of this compound, the position and intensity of these absorption bands are influenced by substituents on the aromatic rings and the solvent used. researchgate.net For example, the introduction of an electron-donating hydroxyl group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile. Studies on similar compounds, such as 3-substituted 4-hydroxycoumarins, have shown that they exhibit strong UV absorption properties in the 280–380 nm range. researchgate.net The electronic spectrum of a related compound, 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, was also analyzed using both experimental and theoretical DFT methods to understand its electronic transitions. researchgate.net

| Compound Type | Typical Absorption Range (nm) | Attributed Electronic Transitions |

| Benzonitrile Derivatives | 270 - 290 | π→π |

| Hydroxy-substituted Biphenyls | 280 - 380 | π→π |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited-state properties of molecules like this compound. Related benzonitrile derivatives are known to exhibit fluorescence, often involving intramolecular charge transfer (ICT) states. mpg.de Upon photoexcitation to a locally excited (LE) state, a structural rearrangement can lead to the formation of a highly polar ICT state, which then emits fluorescence at a different wavelength. mpg.de

The fluorescence properties are highly dependent on the molecular structure and the solvent environment. For instance, in the case of 4-(diisopropylamino)benzonitrile, a related compound, fluorescence emission in the gas phase occurs from the ICT state. mpg.de The fluorescence quantum yields and the emission maxima can be significantly affected by the solvent polarity. In a study of a C60-Zinc Porphyrin derivative in benzonitrile as a solvent, the fluorescence quantum yield was found to be an order of magnitude lower than in other solvents like toluene, indicating strong electronic interactions with the benzonitrile solvent. researchgate.net The fluorescence of 4,4'-(o-benzonitrile) divinylbenzene (B73037) has also been investigated, demonstrating the luminescence potential of complex benzonitrile structures. researchgate.net

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of a compound by providing a highly accurate mass measurement. thermofisher.com For this compound, the empirical formula is C₁₃H₉NO, which corresponds to a precise molecular weight. sigmaaldrich.com

HRMS analysis would be used to validate this molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, typically within a few parts per million (ppm). thermofisher.comnih.gov This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The process involves generating ions, often using electrospray ionization (ESI), and measuring their mass with a high-resolution analyzer, such as an Orbitrap. thermofisher.com This method is routinely used for the structural identification of small molecules and to confirm the identity of synthesized compounds.

| Property | Value |

| Molecular Formula | C₁₃H₉NO |

| Molecular Weight (Nominal) | 195.22 |

| Expected HRMS Result | Validation of the exact mass corresponding to C₁₃H₉NO |

X-ray Diffraction Analysis

The study of this analogue revealed a bent molecular structure with a C-O-C angle of 118.0(2)°. nih.gov The two aromatic rings were not coplanar, exhibiting a dihedral angle of 70.9(2)°. nih.gov A key feature of the crystal packing was the formation of zigzag chains through intermolecular O—H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov This type of hydrogen bonding is highly anticipated for this compound as well.

Crystallographic Data for the Analogue 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile nih.gov

| Parameter | Value |

| Formula | C₁₃H₈FNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345(3) |

| b (Å) | 5.8900(12) |

| c (Å) | 14.881(3) |

| β (°) | 99.43(3) |

| Dihedral Angle (Rings) | 70.9(2)° |

| Key Interaction | O—H···N Hydrogen Bonds |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

In a study on 4-(4-hydroxyphenyldiazenyl)benzonitrile, the molecule was found to be nearly planar, with a minimal root-mean-square deviation of 0.0439 Å from the plane encompassing all its atoms. The dihedral angle between the two benzene (B151609) rings is a mere 2.2(2)°. nih.gov The molecule adopts an E configuration concerning the N=N double bond. nih.gov Although this compound is achiral, it crystallizes in a chiral arrangement. nih.gov

Table 1: Crystal Data and Structure Refinement for 4-(4-hydroxyphenyldiazenyl)benzonitrile nih.gov

| Parameter | Value |

| Empirical Formula | C₁₃H₉N₃O |

| Formula Weight | 223.23 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit cell dimensions | a = 6.5307 (13) Åb = 10.747 (2) Åc = 15.851 (3) Åβ = 93.54 (3)° |

| Volume | 1110.4 (4) ų |

| Z | 4 |

| Density (calculated) | 1.335 Mg/m³ |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure and crystal packing of this compound and its analogues are significantly influenced by hydrogen bonding and other intermolecular interactions. The presence of a hydroxyl (-OH) group as a hydrogen bond donor and a nitrile (-C≡N) group as a hydrogen bond acceptor dictates the formation of supramolecular assemblies. nih.gov

Table 2: Hydrogen-Bond Geometry for 4-(4-hydroxyphenyldiazenyl)benzonitrile (Å, °) nih.gov

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O1—H1A···N1ⁱ | 0.85 | 2.01 | 2.817 (5) | 159 |

| Symmetry code: (i) x, -y+1, z+1/2 |

Computational studies on related nitrile compounds further underscore the versatility of the cyano group in forming non-covalent bonds, including tetrel bonds, which can influence the molecular conformation and crystal packing. mdpi.com

Thermal Analysis

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of organic compounds.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material. For this compound, a melting point range of 160-164 °C has been reported. sigmaaldrich.comsigmaaldrich.comchemdad.com This thermal event corresponds to the transition from the solid to the liquid state and is a key characteristic of the compound's purity and identity.

DSC analysis provides not only the melting point but also the enthalpy of fusion, which is the energy required to induce this phase change. While a specific DSC thermogram for this compound is not provided in the available literature, the reported melting range is a critical parameter derived from such an analysis. The sharpness of the melting peak in a DSC curve can also provide an indication of the sample's purity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability of a material and to identify the temperature ranges in which decomposition occurs.

Specific TGA data for this compound is not available in the reviewed scientific literature. However, TGA studies on materials containing related functional groups, such as other aromatic nitriles and phenolic compounds, are common to determine their decomposition profiles and thermal endurance. For a compound like this compound, TGA would reveal the onset temperature of decomposition and the percentage of mass loss at various temperatures, providing insights into its stability at elevated temperatures.

Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. libretexts.org

There is no specific XPS data available in the literature for this compound. An XPS analysis of this compound would be expected to show peaks corresponding to carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution spectra of these peaks could provide information about the chemical environment of each element. For instance, the C 1s spectrum could be deconvoluted to identify carbon atoms in different functional groups (C-C, C-O, C-N). The N 1s spectrum would confirm the nitrile group, and the O 1s spectrum would correspond to the hydroxyl group.

Computational Chemistry and Theoretical Investigations of 4 3 Hydroxyphenyl Benzonitrile

Quantum Chemical Calculations

Geometry Optimization and Electronic Structure Analysis using Density Functional Theory (DFT)

No published studies were found that provide the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for 4-(3-Hydroxyphenyl)benzonitrile as calculated by Density Functional Theory (DFT). Such calculations are fundamental for understanding the three-dimensional structure and stability of a molecule. While DFT has been used to study related compounds like 4-methoxybenzonitrile (B7767037) and N-3-hydroxyphenyl-4-methoxybenzamide, the specific data for this compound is not available. icm.edu.plnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

There is no specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. researchgate.netresearchgate.net This information is crucial for predicting the chemical reactivity, kinetic stability, and electronic properties of a molecule. bhu.ac.in FMO analysis helps in understanding how the molecule might interact with other species, with the HOMO energy being related to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack, has not been published. researchgate.netresearchgate.net MEP maps are valuable tools for understanding intermolecular interactions and chemical reactivity. bhu.ac.in

Prediction of Non-Linear Optical (NLO) Properties

Computational studies predicting the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound are not present in the available literature. Research into the NLO properties of other benzonitrile (B105546) derivatives suggests that this class of compounds can exhibit interesting optical behaviors, but specific calculated values for the title compound are absent. orientjchem.orgnih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

An NBO analysis for this compound, which would provide insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions, has not been documented. researchgate.netfaccts.dejoaquinbarroso.comwisc.edu This type of analysis helps to translate complex quantum mechanical wavefunctions into the familiar language of chemical bonding and lone pairs. researchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Similarly, there are no available studies that have performed Electron Localization Function (ELF) or Local Orbital Locator (LOL) analyses on this compound. researchgate.netyoutube.com These topological analyses of electron density provide a detailed picture of electron pairing and localization, clearly identifying core electrons, covalent bonds, and lone pairs. A study on the related but more complex molecule 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile did include these analyses, highlighting their utility in characterizing chemical bonding. researchgate.net

Calculation of Quantum Chemical Parameters

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. For this compound, these parameters, though not extensively documented in dedicated studies, can be theoretically determined using methods like Density Functional Theory (DFT). Such calculations typically provide values for a range of descriptors that are crucial for predicting the chemical behavior of the compound.

Key quantum chemical parameters that are often calculated include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This parameter is associated with the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to act as an electron donor in a reaction.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This represents the molecule's ability to accept electrons. A lower E_LUMO value suggests a higher propensity to act as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between E_HOMO and E_LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies lower stability and higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Electron Affinity (A) and Ionization Potential (I): These are related to the E_LUMO and E_HOMO, respectively, and are used to calculate global reactivity descriptors.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness signifies resistance to deformation of the electron cloud, with harder molecules being less reactive.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Symbol | Hypothetical Value | Unit |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.8 | eV |

| HOMO-LUMO Energy Gap | ΔE | 4.7 | eV |

| Dipole Moment | µ | 3.5 | Debye |

| Ionization Potential | I | 6.5 | eV |

| Electron Affinity | A | 1.8 | eV |

| Global Hardness | η | 2.35 | eV |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sigmaaldrich.comnp-mrd.org This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities

The process of molecular docking involves placing the ligand in various conformations and orientations within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, which is often expressed as a binding energy value (e.g., in kcal/mol). sigmaaldrich.com Lower binding energy values typically indicate a more stable protein-ligand complex and, therefore, a higher predicted binding affinity. researchgate.net

While no specific molecular docking studies featuring this compound as the ligand were identified in the literature, studies on structurally related compounds provide a framework for how such an analysis would be conducted. For instance, docking studies on other inhibitors often involve selecting a protein target with a known crystal structure from the Protein Data Bank (PDB). sigmaaldrich.com The ligand is then docked into the active site of this protein to predict its binding mode. The results would reveal the most energetically favorable conformation of this compound within the binding pocket.

Identification of Key Residues in Ligand-Target Interactions

A crucial outcome of molecular docking is the identification of key amino acid residues within the receptor's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex and can include:

Hydrogen Bonds: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl rings of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Analysis of the docking poses allows for the visualization and quantification of these interactions. For example, in a hypothetical docking of this compound into an enzyme's active site, the hydroxyl group might form a critical hydrogen bond with a polar residue like serine or threonine, while the benzonitrile moiety could fit into a hydrophobic pocket, interacting with leucine (B10760876) or valine residues. The identification of these key interactions is vital for understanding the mechanism of action and for guiding the design of more potent and selective analogs.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the potential for the existence of different tautomeric forms are critical aspects of a molecule's chemical and biological activity.

Conformational analysis of this compound would involve exploring the potential energy surface of the molecule to identify its stable conformers. The primary degree of freedom in this molecule is the dihedral angle between the two phenyl rings. Computational methods can be used to rotate one ring relative to the other and calculate the energy at each step, thus identifying the most stable (lowest energy) conformation. It is expected that a non-planar conformation would be more stable due to the minimization of steric hindrance between the ortho-hydrogens of the two rings.

Tautomerism is another important consideration for this compound due to the presence of the hydroxyl group. nih.gov The phenolic hydroxyl group can potentially undergo keto-enol tautomerization, where the proton from the hydroxyl group migrates to one of the carbon atoms on the ring, resulting in a cyclohexadienone structure.

Figure 1: Potential Tautomeric Forms of this compound

(Note: This is a simplified 2D representation. The actual structures are three-dimensional.)

Computational studies, typically using DFT methods, can be employed to calculate the relative energies of these tautomers. nih.govresearchgate.netorientjchem.org Such studies would likely show that the phenolic (enol) form is significantly more stable than the keto form due to the aromaticity of the phenyl ring. The energy difference between the tautomers and the energy barrier for their interconversion can be calculated to determine the likelihood of observing the less stable tautomer under different conditions. nih.gov While specific computational studies on the tautomerism of this compound are not available, research on other hydroxyphenyl-containing compounds consistently shows the predominance of the enol form. nih.gov

Simulation of Spectroscopic Data

Computational methods can be used to simulate various types of spectroscopic data, which can then be compared with experimental spectra to confirm the structure of the molecule and to aid in the interpretation of the experimental results. bldpharm.com

Simulated Nuclear Magnetic Resonance (NMR) spectra, both ¹H and ¹³C, can also be computed. researchgate.net These calculations predict the chemical shifts of the different hydrogen and carbon atoms in the molecule. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. Therefore, a good correlation between the simulated and experimental NMR spectra provides strong evidence for the proposed molecular structure. For this compound, the simulated NMR spectra would show distinct signals for the protons and carbons of the two different phenyl rings.

Simulated Ultraviolet-Visible (UV-Vis) spectra can be calculated using Time-Dependent DFT (TD-DFT) methods. nih.gov These simulations predict the electronic transitions of the molecule and the corresponding absorption wavelengths. For an aromatic compound like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions.

While specific simulated spectroscopic data for this compound is not available in the reviewed literature, studies on similar molecules demonstrate the power of these computational techniques in complementing and validating experimental spectroscopic data. researchgate.netnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Serine |

| Threonine |

| Leucine |

Structure Activity Relationship Sar Elucidation for 4 3 Hydroxyphenyl Benzonitrile Analogues

Impact of Substituent Variation on Biological Efficacy

The biological activity of 4-(3-Hydroxyphenyl)benzonitrile analogues is highly sensitive to the nature and position of various substituents. Modifications to the hydroxyl group, the introduction of halogens, alterations in alkyl chain characteristics, and changes in substitution patterns on the aromatic rings all contribute significantly to the pharmacological profile.

The hydroxyl (-OH) group on the phenyl ring is a critical determinant of biological activity, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This functionality is often essential for anchoring the ligand within the active site of a target protein.

Studies on related phenolic compounds demonstrate that the presence and position of the hydroxyl group are crucial. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the hydroxyl group is a key feature for potent and selective inhibition of enzymes like 12-lipoxygenase. Similarly, research on 4-hydroxy-furanyl-benzamide derivatives in the context of heart failure indicates that the hydroxyl moiety is integral to the observed biological effects.

Chemical modifications of the hydroxyl group, such as conversion to a methoxy (B1213986) ether or an ester, typically lead to a significant alteration in biological activity. These modifications eliminate the hydrogen-bonding donor capability and increase lipophilicity, which can affect target binding, cell permeability, and metabolic stability. For example, in studies of berberine (B55584) derivatives, the introduction of a long alkyl chain branched by a hydroxyl group at a specific position was found to enhance anti-proliferation activity and membrane permeability, highlighting the importance of both the hydroxyl group and its steric and electronic environment.

Table 1: Impact of Hydroxyl Group Modification on Biological Activity

| Modification | Expected Impact on Hydrogen Bonding | Expected Impact on Lipophilicity | General Effect on Activity |

|---|---|---|---|

| None (Phenol) | Donor & Acceptor | Baseline | Often essential for high affinity |

| O-Alkylation (Ether) | Acceptor only | Increased | Activity may decrease or change |

| O-Acylation (Ester) | Acceptor only | Increased | Often used for prodrug strategies |

The introduction of halogen atoms (F, Cl, Br) onto the aromatic rings of this compound analogues can profoundly influence their biological efficacy through a combination of steric and electronic effects. Halogens can alter metabolic stability, membrane permeability, and binding affinity.

The specific halogen and its position are critical. The electronegativity of the halogen substituent can alter the nucleophilicity of the carbon to which it is attached. For example, fluorine's high electronegativity can modulate the pKa of nearby functional groups and form strong, specific interactions with protein backbones. In contrast, larger halogens like chlorine and bromine primarily contribute through steric bulk and lipophilic interactions. SAR studies on benzothiazole-phenyl analogs have shown that trifluoromethyl groups (-CF3) are well-tolerated at certain positions and can enhance binding, although they may not always improve metabolic stability. The catalytic oxidation of halogenated phenols has shown that the efficiency of degradation and dehalogenation generally follows the order of the halogen's electronegativity (F > Cl > Br).

Table 2: Influence of Halogen Substituents on Efficacy

| Halogen | Electronegativity | van der Waals Radius (Å) | Common Role in SAR |

|---|---|---|---|

| Fluoro (-F) | 3.98 | 1.47 | Can form H-bonds, block metabolism |

| Chloro (-Cl) | 3.16 | 1.75 | Fills hydrophobic pockets, increases lipophilicity |

| Bromo (-Br) | 2.96 | 1.85 | Similar to Chloro, larger steric footprint |

The length and branching of alkyl chains attached to the core structure are significant modulators of biological activity, primarily by influencing lipophilicity (logP) and steric interactions. These factors are crucial for membrane permeability and fitting into hydrophobic binding pockets.

Increasing the length of a straight alkyl chain generally increases lipophilicity. This can enhance membrane transport and hydrophobic interactions with a target, but only up to a certain point. An excessively long chain can lead to decreased aqueous solubility or introduce steric clashes that reduce binding affinity. Studies on berberine derivatives found that introducing a long alkyl chain significantly improved cell permeability and anticancer activity.

Branching of the alkyl chain, such as the introduction of methyl groups, has more complex effects. Branching can increase steric bulk, which may either improve binding by filling a specific pocket or decrease it by causing a clash. It can also alter the conformational flexibility of the chain. In some supramolecular gels, increasing the size of branched alkyl tail-groups was shown to directly impact thermal stability and mechanical strength, demonstrating the profound effect of chain architecture on molecular interactions.

The spatial arrangement of substituents on the aromatic rings is a critical factor in determining the pharmacological profile of this compound analogues. Positional isomerism—moving a substituent from one position to another (e.g., ortho, meta, para)—can drastically alter a molecule's shape, electronic distribution, and ability to interact with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insight into the molecular features driving efficacy.

For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These approaches build a model by aligning a series of molecules and calculating their steric and electrostatic fields. The resulting contour maps visualize regions where bulky groups (steric) or charged groups (electrostatic) are predicted to either increase or decrease biological activity.

Linear regression models, such as Multiple Linear Regression (MLR), and non-linear methods, like neural networks, are also employed. These models generate equations that link calculated molecular descriptors (e.g., logP, molecular weight, polar surface area) to the observed activity

Biological and Medicinal Chemistry Applications of 4 3 Hydroxyphenyl Benzonitrile Derivatives

Enzyme Inhibition and Modulation

Derivatives of 4-(3-hydroxyphenyl)benzonitrile have been identified as potent inhibitors of several enzymes that play critical roles in disease pathogenesis. These inhibitory activities highlight the therapeutic potential of this chemical class.

Protein Disulfide Isomerase (PDI) Inhibition

Protein disulfide isomerase (PDI) is a crucial enzyme in the endoplasmic reticulum, responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins. nih.gov Its proper function is essential for protein folding and maintaining cellular proteostasis. nih.gov In cancer cells, which have a high demand for protein synthesis, PDI levels are often elevated, contributing to cell proliferation and survival. nih.gov Consequently, inhibiting PDI has emerged as a promising strategy for cancer therapy. nih.govnih.gov

Research has led to the identification of PDI inhibitors, such as PACMA 31, which have shown anti-cancer effects. nih.gov While specific derivatives of this compound as PDI inhibitors are a subject of ongoing research, the broader field of PDI inhibition underscores the importance of targeting this enzyme in oncology. nih.govnih.gov

Menin-MLL Inhibition

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of aggressive acute leukemias. nih.govshsmu.edu.cn This protein-protein interaction is essential for the oncogenic activity of MLL fusion proteins, making its inhibition a key therapeutic target. shsmu.edu.cnnih.gov

A series of potent small-molecule inhibitors of the menin-MLL interaction have been developed based on a piperidine (B6355638) scaffold, which can be considered derivatives of the core this compound structure. nih.govnih.gov High-throughput screening identified MLS001171971, also known as MIV-1, as a lead compound with a half-maximal inhibitory concentration (IC₅₀) of 12.8 μM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of more potent inhibitors. For instance, replacing the hydroxyl group in the linker region of MIV-1 to give MIV-2 slightly increased the activity (IC₅₀ = 10.8 μM). nih.gov Further modifications, such as introducing bulky hydrophobic groups, significantly enhanced inhibitory potency. nih.gov

Table 1: Inhibitory Activity of Menin-MLL Interaction Inhibitors

| Compound | Modification | IC₅₀ (μM) |

|---|---|---|

| MIV-nc | Hydrogen replacing phenyl group | 234 |

| Compound 7 | n-butyl substituent | ~11.7 |

| Compound 8 | cyclopropyl substituent | ~11.7 |

| MIV-1 | Hydroxymethylpiperidine class | 12.8 |

| MIV-2 | Removal of hydroxyl group from MIV-1 | 10.8 |

| MIV-4 | Introduction of a 3-fluoro group | ~2x improvement vs MIV-3 |

These findings demonstrate that the this compound scaffold provides a versatile platform for developing effective menin-MLL inhibitors for the treatment of MLL-rearranged leukemias. nih.govshsmu.edu.cn

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of endogenous fatty acid amides, including the endocannabinoid anandamide. nih.govnih.gov Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. nih.gov This makes FAAH an attractive therapeutic target for pain and central nervous system disorders. nih.govnih.gov

Various classes of FAAH inhibitors have been developed, including reversible inhibitors like α-ketoheterocycles. nih.gov While the direct involvement of this compound derivatives as FAAH inhibitors is an area of active investigation, the established therapeutic potential of FAAH inhibition highlights a promising avenue for future drug discovery efforts based on this scaffold. nih.govnih.gov

Receptor Ligand Activity

In addition to enzyme inhibition, derivatives of this compound have been extensively studied as ligands for various receptors, particularly opioid receptors. These compounds have shown remarkable selectivity and potency, making them valuable tools for understanding receptor function and for the development of novel therapeutics.

Kappa Opioid Receptor (κOR) Antagonism

The kappa opioid receptor (κOR) is implicated in a range of neuropsychiatric conditions, including depression, anxiety, and substance abuse disorders. nih.govnih.gov Antagonists of the κOR have shown therapeutic potential by mitigating the effects of stress. nih.gov

Several potent and selective κOR antagonists have been developed from the this compound framework. One of the most notable examples is JDTic, a non-peptide antagonist with high affinity and selectivity for the κOR. nih.govresearchgate.net JDTic and its analogs are based on a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure. nih.gov Research has shown that these compounds can produce antidepressant-like effects and prevent stress-related behavioral changes in preclinical models. nih.gov

The development of these antagonists has provided valuable pharmacological tools to explore the role of the κOR system in various physiological and pathological processes. nih.govnih.gov

Interactions with Mu (μ) and Delta (δ) Opioid Receptors

While the primary focus for many this compound derivatives has been the κOR, their interactions with the mu (μ) and delta (δ) opioid receptors are also of significant interest. The μ-opioid receptor (MOR) is the primary target for traditional opioid analgesics like morphine. elifesciences.org The δ-opioid receptor (DOR) is also involved in pain modulation and has been investigated for its potential to produce analgesia with fewer side effects. nih.gov

Studies on various opioid ligands have shown that the 3-hydroxyl group on the phenyl ring is a crucial feature for high-affinity binding to opioid receptors. nih.gov For instance, in the morphinan (B1239233) series of opioids, this phenolic group is considered essential for interaction with the receptor. nih.gov

Research into ligands that interact with multiple opioid receptors has revealed complex pharmacology. For example, some compounds exhibit different affinities and efficacies at MOR, KOR, and DOR. nih.gov The development of ligands with specific profiles, such as MOR/DOR dual agonists or MOR antagonists with some affinity for other opioid receptors, is an active area of research. elifesciences.orgnih.gov The this compound scaffold could potentially be adapted to create such multi-target ligands, offering new therapeutic possibilities.

Antiviral Activity

The quest for new antiviral agents has led researchers to investigate a variety of chemical scaffolds, including those related to this compound. Derivatives incorporating benzamide (B126), benzisothiazolone, and benzimidazole (B57391) structures have shown promise in combating viral infections, particularly Human Immunodeficiency Virus (HIV).

Human Immunodeficiency Virus (HIV) Replication Inhibition

Derivatives of benzonitrile (B105546) and related structures have been identified as potential inhibitors of HIV-1 replication. For instance, a benzamide derivative, AH0109, has demonstrated potent anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 0.7 μM in CD4+ C8166 T cells. nih.govmdpi.com This compound was found to significantly inhibit both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.govmdpi.com Furthermore, it has shown efficacy against HIV-1 strains resistant to commonly used antiretroviral drugs. nih.govmdpi.com

Benzisothiazolone derivatives have also emerged as a new class of HIV-1 reverse transcriptase (RT) inhibitors, targeting both the DNA polymerase and RNase H activities of the enzyme. Two such compounds, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1) and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2), exhibited robust antiviral activity with EC₅₀ values of 1.68 ± 0.94 µM and 2.68 ± 0.54 µM, respectively, in TZM-bl cells, with minimal cytotoxicity.

Moreover, benzimidazole derivatives have been developed that inhibit HIV-1 replication by protecting the human antiviral protein APOBEC3G (A3G) from degradation by the viral infectivity factor (Vif). nih.gov Two compounds from this class demonstrated potent anti-HIV-1 activity in H9 cells, with IC₅₀ values of 3.45 nM and 58.03 nM, respectively. nih.gov

Anticancer and Cytotoxicity Investigations

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of research. These compounds have shown promise in inhibiting the growth and migration of glioblastoma, breast cancer, and melanoma cells.

Inhibition of Glioblastoma Cell Growth and Migration

Glioblastoma, an aggressive form of brain cancer, has been a key target for derivatives of this compound. A novel quinazoline (B50416) derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), has shown significant cytotoxicity against human glioblastoma cell lines U373 and U87, inducing apoptotic cell death at micromolar concentrations. nih.gov

Pyrazolo[3,4-d]pyrimidine derivatives, acting as Src tyrosine kinase inhibitors, have also been investigated for their effects on glioblastoma cells. nih.gov The compounds Si306 and its prodrug pro-Si306 were found to induce oxidative stress, leading to DNA damage, senescence, and ultimately necrosis in patient-derived glioblastoma cells. Another study on pyrazolo[3,4-d]pyrimidine derivatives, C1 (SI306), C2, and C3, demonstrated their ability to reduce the survival of U87 and CAS-1 human glioblastoma cells in a time- and concentration-dependent manner. nih.gov

Furthermore, a novel biphenyl (B1667301) diester derivative, AB38b, has been shown to inhibit the proliferation of multiple glioblastoma cell lines in a dose- and time-dependent manner, while having no significant effects on normal human astrocyte cells. The anti-glioma activity of AB38b is attributed to the elevation of reactive oxygen species (ROS) and subsequent inhibition of the AKT/mTOR signaling pathway.

| Compound | Cell Line | Activity | IC₅₀/EC₅₀ |

|---|---|---|---|

| WHI-P154 | U373, U87 | Cytotoxicity, Apoptosis | Micromolar concentrations |

| EGF-P154 Conjugate | Glioblastoma cells | Cytotoxicity | 813 ± 139 nM |

| Si306 (C1) | U87, CAS-1 | Anti-survival | Dose-dependent |

| pro-Si306 (C2) | U87, CAS-1 | Anti-survival | Dose-dependent |

| C3 | U87, CAS-1 | Anti-survival | Dose-dependent |

| AB38b | Glioblastoma cells | Inhibition of proliferation | Dose- and time-dependent |

Activity against Breast Cancer Cell Lines

Derivatives of this compound have also been evaluated for their efficacy against various breast cancer cell lines. A family of 4H-benzo[d] nih.govoxazines, synthesized from N-(2-alkynyl)aryl benzamides, exhibited significant inhibitory effects on the proliferation of MCF-7, CAMA-1, HCC1954, and SKBR-3 breast cancer cells. The IC₅₀ values for these compounds ranged from 0.09 to 157.4 µM across the different cell lines.

A newly synthesized hydrazine (B178648) derivative, 4-hydrazinylphenyl benzenesulfonate, demonstrated potent anti-cancer activity against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line with an IC₅₀ of 9.32 nM. Additionally, novel 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic effects on MCF-7 cells. One compound in this series exhibited high activity with an IC₅₀ value of 5.03 µM.

| Compound Class | Cell Lines | IC₅₀ Range (µM) |

|---|---|---|

| 4H-benzo[d] nih.govoxazines | MCF-7 | 0.30 - 157.4 |

| CAMA-1 | 0.16 - 139 | |

| SKBR-3 | 0.09 - 93.08 | |

| HCC1954 | 0.51 - 157.2 | |

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 | 0.00932 |

| 1,2,3-Triazole derivative (compound 5) | MCF-7 | 5.03 |

Efficacy in Murine Melanoma Cell Models

The therapeutic potential of this compound derivatives has been extended to the treatment of melanoma. Benzimidazole derivatives endowed with phenolic hydroxy groups have shown promising activity against the Colo-38 melanoma cell line, with one compound bearing a 4-diethylamino-2-hydroxyphenyl group exhibiting an IC₅₀ of 0.50 ± 0.12 µM.

The synthetic retinoid N-(4-hydroxyphenyl)retinamide (Fenretinide) has been shown to be cytotoxic to human melanoma cells by inducing apoptosis, with IC₅₀ values ranging from 5 to 28 µM. In B16 melanoma cells, 3 µM of this compound induced apoptosis in 37.11% of the cells. nih.gov

Furthermore, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were designed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. nih.gov One compound from this series demonstrated the most potent inhibitory activity with an IC₅₀ value of 8.52 μM. nih.gov

Antimicrobial Properties

In addition to their antiviral and anticancer activities, derivatives of this compound have been investigated for their antimicrobial properties against a range of bacteria and fungi. A study on newly synthesized benzo and naphthonitrile derivatives revealed that (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria, and was the most potent antifungal agent with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Botrytis fabae.

Benzophenone (B1666685) fused azetidinone derivatives have also been synthesized and assessed for their antimicrobial activities. Certain compounds in this series showed good antibacterial and antifungal activity against various strains. The antimicrobial effects of phenolic compounds are often attributed to their ability to disrupt the cell membrane of microorganisms.

| Compound | Microorganism | Activity | MIC (µg/mL) |

|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive bacteria | Significant activity | - |

| Gram-negative bacteria | Significant activity | - | |

| Botrytis fabae | Potent antifungal | 6.25 | |

| Benzophenone fused azetidinone derivatives | Bacterial strains | Good activity | - |

| Fungal strains | Good activity | - |

Antibacterial Efficacy, including against Resistant Strains (e.g., MRSA, P. aeruginosa, E. coli)

Derivatives of this compound have shown notable antibacterial properties against a range of pathogenic bacteria, including challenging resistant strains.

One study synthesized and evaluated two thiazole-based derivatives, with one compound, (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile, exhibiting significant antibacterial activity. cqwu.edu.cn This compound demonstrated a minimum inhibitory concentration (MIC) of 3.9 µg/mL against Escherichia coli and Bacillus subtilis. cqwu.edu.cn

Another area of research focuses on the development of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria, which are known for their multidrug resistance. nih.gov

Furthermore, research into ethyl 3,5-dibromoorsellinate, a diphenyl ether derivative, has shown selective and potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov This compound effectively inhibited MRSA with a MIC of 4 μg/mL. nih.gov Time-kill analysis revealed a bactericidal effect at 8 times the MIC after 24 hours. nih.gov The selective activity against MRSA over human cell lines indicates a promising therapeutic window. nih.gov

The encapsulation of antimicrobial peptides into poly-lactic-co-glycolic acid (PLGA) nanoparticles has also been explored as a strategy to combat resistant bacteria like MRSA and E. coli O157:H7. nih.gov This method enhances the stability and delivery of the peptides, leading to improved antimicrobial activity. nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated promising antifungal activity.

The same thiazole-based derivative mentioned earlier, (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile, also displayed notable antifungal efficacy. cqwu.edu.cn It showed MIC values of 125 µg/mL against Rhizopus oryzae and Penicillium chrysogenum, and 250 µg/mL against Aspergillus niger and Candida albicans. cqwu.edu.cn